molecular formula C20H27NO2 B1242849 (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate

(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate

Cat. No.: B1242849
M. Wt: 313.4 g/mol
InChI Key: NHPHHPFRHSBYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is an organic compound that combines a pyridine ring with an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate typically involves the esterification of 2-Methyl-2-pyridin-3-yl-propionic acid with 2-methyl-adamantan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives or modified ester groups.

Scientific Research Applications

(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the adamantane structure provides steric bulk and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-pyridin-3-yl-propionic acid methyl ester
  • 2-Methyl-2-pyridin-3-yl-propionic acid ethyl ester
  • 2-Methyl-2-pyridin-3-yl-propionic acid isopropyl ester

Uniqueness

(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is unique due to the presence of the adamantane moiety, which imparts distinct steric and hydrophobic properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate

InChI

InChI=1S/C20H27NO2/c1-19(2,15-5-4-6-21-12-15)18(22)23-20(3)16-8-13-7-14(10-16)11-17(20)9-13/h4-6,12-14,16-17H,7-11H2,1-3H3

InChI Key

NHPHHPFRHSBYCP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)OC(=O)C(C)(C)C4=CN=CC=C4

Synonyms

2-methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate
2-methyl-2-adamantyl MPP
CB 7661
CB-7661

Origin of Product

United States

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